molecular formula C14H13N3O3S B2485582 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 1021039-84-8

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2485582
CAS No.: 1021039-84-8
M. Wt: 303.34
InChI Key: BOOHAXFTYQHPCW-UHFFFAOYSA-N
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Description

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Scientific Research Applications

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide has been studied for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Properties

IUPAC Name

N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h4-6H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOHAXFTYQHPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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